1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea
Description
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
1-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4OS/c1-19(2,3)12-8-10-13(11-9-12)21-17(25)22-18-24-23-16(26-18)14-6-4-5-7-15(14)20/h4-11H,1-3H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMJQBWSIHEFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Urea Formation: The final step involves the reaction of the brominated thiadiazole derivative with 4-tert-butylphenyl isocyanate to form the desired urea compound. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation or reduction reactions, potentially altering its electronic properties and biological activity.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities due to the presence of the thiadiazole moiety, which is known to interact with biological targets.
Medicine: Potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with processes related to DNA replication and protein synthesis. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar compounds to 1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea include other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer activities.
1,3,4-Thiadiazole-2-thiol: Studied for its potential as an antioxidant and anti-inflammatory agent.
1,3,4-Thiadiazole-2-carboxylic acid: Investigated for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
